![molecular formula C15H21N3O2S B1416147 6-甲氧基-N-(3-吗啉基丙基)苯并[d]噻唑-2-胺 CAS No. 1105188-66-6](/img/structure/B1416147.png)

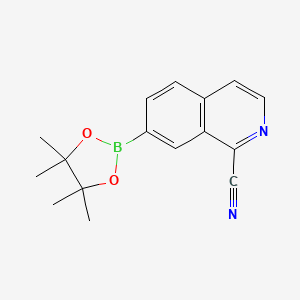

6-甲氧基-N-(3-吗啉基丙基)苯并[d]噻唑-2-胺

描述

“6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound that has gained significant attention in scientific research due to its potential. It is used for pharmaceutical testing .

Synthesis Analysis

A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of “6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” was analyzed based on IR, 1H, 13C NMR and mass spectral data . The molecular weight of this compound is 307.42 .Physical And Chemical Properties Analysis

The physical form of “6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is solid .科学研究应用

- Anti-Parkinsonian Agents

- Field : Medicinal Chemistry

- Application : 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives were designed and synthesized as efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile .

- Methods : The compounds were tested in haloperidol-induced catalepsy and oxidative stress in mice . Biochemical estimations of malondialdehyde (MDA), glutathione (GSH), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate were carried out to highlight the neuroprotective properties associated with them .

- Results : All of the compounds were found to be active in alleviating haloperidol-induced catalepsy in mice . Furfuryl, 2- and/or 3-methoxy substituted phenyl derivatives emerged as potent agents .

-

Antioxidant Agents

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to exhibit antioxidant properties .

- Methods : The antioxidant activity of these compounds can be evaluated using various in vitro assays, such as the DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .

- Results : The results of these assays can provide a measure of the antioxidant capacity of the thiazole derivatives .

-

Antimicrobial Agents

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been shown to possess antimicrobial activity .

- Methods : The antimicrobial activity of these compounds can be assessed using methods such as the disk diffusion method and the broth dilution method .

- Results : These methods can provide information on the inhibitory effects of the thiazole derivatives against various types of bacteria and fungi .

-

Anti-inflammatory Agents

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been found to exhibit anti-inflammatory properties .

- Methods : The anti-inflammatory activity of these compounds can be evaluated using various in vitro assays, such as the COX-1 inhibition assay and the albumin denaturation assay .

- Results : The results of these assays can provide a measure of the anti-inflammatory capacity of the thiazole derivatives .

-

Antiviral Agents

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been shown to possess antiviral activity .

- Methods : The antiviral activity of these compounds can be assessed using methods such as the plaque reduction assay and the viral replication assay .

- Results : These methods can provide information on the inhibitory effects of the thiazole derivatives against various types of viruses .

-

Antitumor or Cytotoxic Agents

- Field : Medicinal Chemistry

- Application : Thiazole derivatives have been shown to possess antitumor or cytotoxic activity .

- Methods : The antitumor or cytotoxic activity of these compounds can be assessed using methods such as the MTT assay and the clonogenic assay .

- Results : These methods can provide information on the inhibitory effects of the thiazole derivatives against various types of tumor cells .

属性

IUPAC Name |

6-methoxy-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-19-12-3-4-13-14(11-12)21-15(17-13)16-5-2-6-18-7-9-20-10-8-18/h3-4,11H,2,5-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYODPUSJMPSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)

![4-(6-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416065.png)

![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)

![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)

![4-(4-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416074.png)

![4-(4-Fluoro-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416075.png)

![4-(2-Bromo-4-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416076.png)

![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)

![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)